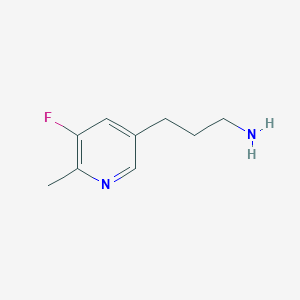
3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-6-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine side chain.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow processes to ensure high yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyridine ring or the amine group to yield reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyridine derivatives or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
類似化合物との比較
- 3-(6-Methylpyridin-2-yl)propan-1-amine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
Comparison:
- Structural Differences: The presence of the fluorine atom and the position of the methyl group on the pyridine ring distinguish 3-(5-Fluoro-6-methylpyridin-3-YL)propan-1-amine from its analogs.
- Unique Properties: The fluorine atom imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological targets.
- Applications: While similar compounds may share some applications, the specific structure of this compound may confer distinct advantages in certain research or industrial contexts.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H13FN2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
3-(5-fluoro-6-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-9(10)5-8(6-12-7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChIキー |
JJYNRAVLKUEEKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)CCCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
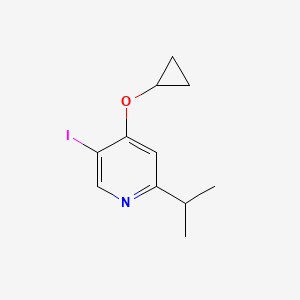
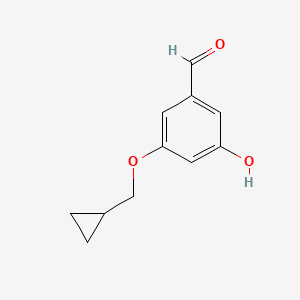




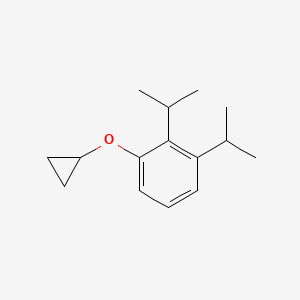


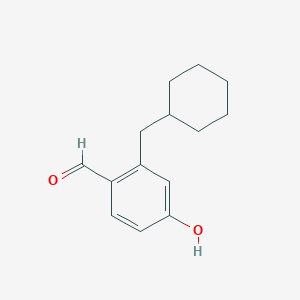
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
